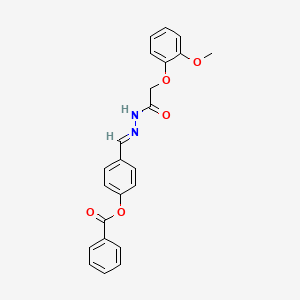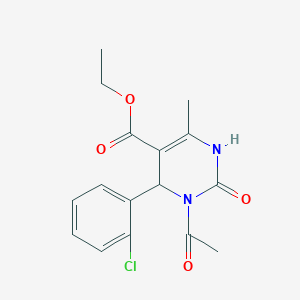
3-(2-Chlorobenzyl)-6,8-diiodo-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chlorobenzyl)-6,8-diiodo-4(3H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of chlorine and iodine atoms in the structure of this compound adds to its unique chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorobenzyl)-6,8-diiodo-4(3H)-quinazolinone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chlorobenzylamine and 6,8-diiodo-4(3H)-quinazolinone.
Condensation Reaction: The 2-chlorobenzylamine is reacted with 6,8-diiodo-4(3H)-quinazolinone under acidic or basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3-(2-Chlorobenzyl)-6,8-diiodo-4(3H)-quinazolinone can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学研究应用
3-(2-Chlorobenzyl)-6,8-diiodo-4(3H)-quinazolinone has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create new molecules with potential biological activities.
Biology: It is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(2-Chlorobenzyl)-6,8-diiodo-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
3-(2-Chlorobenzyl)-4(3H)-quinazolinone: Lacks the iodine atoms, which may result in different biological activities.
6,8-Diiodo-4(3H)-quinazolinone: Lacks the 2-chlorobenzyl group, which may affect its chemical properties and biological activities.
3-(2-Bromobenzyl)-6,8-diiodo-4(3H)-quinazolinone: Contains a bromine atom instead of chlorine, which may influence its reactivity and biological
属性
CAS 编号 |
302913-49-1 |
|---|---|
分子式 |
C15H9ClI2N2O |
分子量 |
522.50 g/mol |
IUPAC 名称 |
3-[(2-chlorophenyl)methyl]-6,8-diiodoquinazolin-4-one |
InChI |
InChI=1S/C15H9ClI2N2O/c16-12-4-2-1-3-9(12)7-20-8-19-14-11(15(20)21)5-10(17)6-13(14)18/h1-6,8H,7H2 |
InChI 键 |
QYCBEQSKODLGLU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=C(C=C3I)I)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1E)-1-(4-Nitrophenyl)ethanone (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL)hydrazone](/img/structure/B11984331.png)
![N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11984340.png)

![8-[(3-chloro-2-hydroxypropyl)sulfanyl]-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11984346.png)
![9-Bromo-5-(2-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11984361.png)

![2-fluoro-N-{2,2,2-trichloro-1-[(2,5-dichlorophenyl)amino]ethyl}acetamide](/img/structure/B11984372.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone](/img/structure/B11984378.png)
![methyl 2-{2-(3-chlorophenyl)-3-[(4-ethoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11984383.png)
![N'-[(E)-1H-benzo[g]indol-3-ylmethylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B11984384.png)


![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]acetohydrazide](/img/structure/B11984426.png)
![ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11984428.png)
